molecular formula C13H13N3OS B8678229 N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide

N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide

Cat. No. B8678229
M. Wt: 259.33 g/mol
InChI Key: MDKWSWATJYQABQ-UHFFFAOYSA-N
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Patent
US04096264

Procedure details

5.5 G. (0.25 mole) of 2-amino-5-iodopyridine, 5.02 g. (0.030 mole) of 4-acetamidothiophenol and 1.6 g. of sodium methoxide 800 mg. of copper under the conditions as in Example 2 (A) one obtains 5.8 g. of 5(p-acetamidophenyl) 5-(p-acetamidophenylthio)2-amino pyridine m.p. 178°-179° C.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
800 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Example 2 ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5(p-acetamidophenyl) 5-(p-acetamidophenylthio)2-amino pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC1C=CC(I)=CN=1.C(NC1C=CC(S)=CC=1)(=O)C.C[O-].[Na+].C(NC1C=CC([C:33]2([S:40][C:41]3[CH:46]=[CH:45][C:44]([NH:47][C:48](=[O:50])[CH3:49])=[CH:43][CH:42]=3)[CH:38]=[N:37][C:36]([NH2:39])=[CH:35][CH2:34]2)=CC=1)(=O)C>[Cu]>[C:48]([NH:47][C:44]1[CH:43]=[CH:42][C:41]([S:40][C:33]2[CH:34]=[CH:35][C:36]([NH2:39])=[N:37][CH:38]=2)=[CH:46][CH:45]=1)(=[O:50])[CH3:49] |f:2.3|

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
NC1=NC=C(C=C1)I
Step Two
Name
Quantity
0.03 mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S
Step Three
Name
sodium methoxide
Quantity
800 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Example 2 ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
5(p-acetamidophenyl) 5-(p-acetamidophenylthio)2-amino pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)C1(CC=C(N=C1)N)SC1=CC=C(C=C1)NC(C)=O
Step Six
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=CC=C(C=C1)SC=1C=CC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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